TPX-0131
描述
佐替替尼是一种口服给药的紧凑型大环结构抑制剂,靶向受体酪氨酸激酶间变性淋巴瘤激酶 (ALK)。它具有潜在的抗肿瘤活性,这意味着它可以抑制肿瘤的生长。 佐替替尼结合在 ATP 结合边界内,抑制 ALK 野生型酪氨酸激酶、ALK 融合蛋白和许多 ALK 点突变,包括获得性耐药突变 .
准备方法
合成路线和反应条件: 佐替替尼通过一系列化学反应合成,包括大环结构的形成。具体的合成路线和反应条件是专有的,详细信息尚未公开。 据悉,合成过程涉及多个有机反应步骤,包括环化和官能团修饰 .
工业生产方法: 佐替替尼的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和高纯度。该过程包括严格的质量控制措施,以满足药品标准。 生产方法旨在可扩展且具有成本效益,以用于商业化生产 .
化学反应分析
反应类型: 佐替替尼会经历各种化学反应,包括:
氧化: 佐替替尼在特定条件下可被氧化形成氧化衍生物。
还原: 它也可以进行还原反应生成还原形式。
常用试剂和条件:
氧化: 可使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
科学研究应用
佐替替尼有几种科学研究应用,包括:
化学: 用作工具化合物,用于研究 ALK 相关的信号通路并开发新的 ALK 抑制剂。
生物学: 用于研究,以了解 ALK 在细胞过程中的作用及其对癌症的影响。
医学: 正在研究其在治疗 ALK 阳性癌症(包括非小细胞肺癌和其他实体瘤)中的潜在应用。
工业: 用于开发新的治疗剂和药物发现项目
作用机制
佐替替尼通过抑制 ALK 的活性发挥其作用。它与 ALK 的 ATP 结合位点结合,阻止下游信号通路的磷酸化和激活。这种抑制破坏了 ALK 介导的信号传导,导致抑制表达 ALK 的肿瘤细胞的细胞生长并诱导凋亡。 分子靶点包括 ALK 野生型酪氨酸激酶、ALK 融合蛋白和各种 ALK 点突变 .
类似化合物:
洛拉替尼: 另一种 ALK 抑制剂,具有类似的作用机制,但效力和耐药谱不同。
瑞波替尼: 一种下一代 ALK 抑制剂,对更广泛的 ALK 突变具有活性。
克里佐替尼: 一种早期一代的 ALK 抑制剂,对某些耐药突变的效力较低
佐替替尼的独特性: 佐替替尼独特的优势在于它能够抑制多种 ALK 耐药突变,包括那些对其他 ALK 抑制剂产生耐药性的突变。 其紧凑型大环结构使其能够更好地结合在 ATP 结合边界内,使其成为一种强效的 ALK 抑制剂 .
相似化合物的比较
Lorlatinib: Another ALK inhibitor with a similar mechanism of action but different potency and resistance profiles.
Repotrectinib: A next-generation ALK inhibitor with activity against a broader range of ALK mutations.
Crizotinib: An earlier generation ALK inhibitor with less potency against certain resistance mutations
Uniqueness of Zotizalkib: Zotizalkib is unique in its ability to inhibit a wide range of ALK resistance mutations, including those that confer resistance to other ALK inhibitors. Its compact macrocyclic structure allows for better binding within the ATP binding boundary, making it a potent inhibitor of ALK .
属性
IUPAC Name |
(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMRXVQSGVCJX-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2648641-36-3 | |
Record name | TPX-0131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotizalkib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。